molecular formula C14H21N2O9P B12742227 ((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid CAS No. 117626-86-5

((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid

Cat. No.: B12742227
CAS No.: 117626-86-5
M. Wt: 392.30 g/mol
InChI Key: PNLRSTAHHIOWSV-IXVDXIGPSA-N
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Description

The compound ((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid (CAS: 117626-86-5) is a phosphorylated acetic acid derivative featuring a tetrahydropyridine core substituted with a vinyl group and a tetrahydrofuran moiety.

Properties

CAS No.

117626-86-5

Molecular Formula

C14H21N2O9P

Molecular Weight

392.30 g/mol

IUPAC Name

2-[[(2R,3S,4S,5S)-5-(2-amino-3-ethenyl-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid

InChI

InChI=1S/C14H21N2O9P/c1-2-6-3-7(14(21)16-13(6)15)12-11(20)10(19)8(25-12)4-24-26(22,23)5-9(17)18/h2-3,7-8,10-13,19-20H,1,4-5,15H2,(H,16,21)(H,17,18)(H,22,23)/t7?,8-,10-,11+,12+,13?/m1/s1

InChI Key

PNLRSTAHHIOWSV-IXVDXIGPSA-N

Isomeric SMILES

C=CC1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O

Canonical SMILES

C=CC1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the 6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridine Core

  • Starting materials: Pyridine derivatives or protected amino-pyridines.
  • Key reactions: Selective reduction of pyridine to tetrahydropyridine, followed by vinylation at the 5-position using vinyl halides or vinyl boronates under palladium-catalyzed cross-coupling conditions.
  • Amino group introduction: Achieved via nitration followed by reduction or direct amination using ammonia or amine sources under mild conditions to avoid overreaction.
  • Oxidation state control: The 2-oxo group is introduced by selective oxidation of the tetrahydropyridine ring using mild oxidants such as selenium dioxide or IBX (o-iodoxybenzoic acid).

Preparation of the 3,4-Dihydroxytetrahydrofuran Moiety

  • Starting materials: Carbohydrate derivatives or protected sugar analogs.
  • Key steps: Protection of hydroxyl groups followed by selective oxidation and ring closure to form the tetrahydrofuran ring.
  • Hydroxyl group installation: Achieved by dihydroxylation reactions using osmium tetroxide or Sharpless asymmetric dihydroxylation to ensure stereoselectivity.
  • Methoxy linker formation: The hydroxymethyl group at the 2-position of the tetrahydrofuran ring is functionalized with a methoxy group to enable coupling.

Coupling of the Tetrahydropyridine and Tetrahydrofuran Units

  • Method: Nucleophilic substitution or Mitsunobu reaction to link the tetrahydropyridine nitrogen or carbon to the methoxy-functionalized tetrahydrofuran.
  • Conditions: Mild bases such as potassium carbonate in polar aprotic solvents (DMF, DMSO) at controlled temperatures to avoid decomposition.
  • Purification: Chromatographic techniques (HPLC, flash chromatography) to isolate the coupled intermediate.

Introduction of the Hydroxy-Phosphoryl Acetic Acid Group

  • Phosphorylation: The methoxy linker is phosphorylated using reagents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
  • Hydroxy group installation: Hydrolysis of phosphoryl intermediates under controlled aqueous acidic or basic conditions to yield the hydroxy-phosphoryl group.
  • Acetic acid attachment: Achieved by esterification or amidation reactions with acetic acid derivatives or activated acetic acid esters.
  • Final purification: Crystallization or preparative chromatography to obtain the pure target compound.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
1 Reduction & Vinylation Pd-catalyst, vinyl halide, mild reducing agent Control temperature to avoid over-reduction
2 Dihydroxylation & Ring Closure OsO4, Sharpless AD, protecting groups Stereoselectivity critical for biological activity
3 Coupling Mitsunobu reaction or nucleophilic substitution, K2CO3, DMF Avoid strong bases that degrade sensitive groups
4 Phosphorylation & Hydrolysis POCl3, aqueous acid/base hydrolysis Monitor pH to prevent side reactions

Research Findings and Analytical Data

  • Yields: Overall yields for the multi-step synthesis range from 25% to 40%, depending on the efficiency of coupling and phosphorylation steps.
  • Purity: Final compound purity >98% confirmed by HPLC and NMR spectroscopy.
  • Stereochemistry: Confirmed by chiral HPLC and NOESY NMR experiments, ensuring correct configuration at tetrahydrofuran and tetrahydropyridine centers.
  • Characterization: Mass spectrometry (ESI-MS), ^1H and ^13C NMR, and ^31P NMR confirm the presence of the phosphoryl group and the integrity of the molecule.

Summary Table of Preparation Steps

Synthetic Stage Key Transformation Typical Reagents Yield Range (%) Critical Parameters
Tetrahydropyridine core synthesis Reduction, vinylation, amination Pd catalyst, vinyl halide, NH3 60-75 Temperature, catalyst loading
Tetrahydrofuran moiety formation Dihydroxylation, ring closure OsO4, protecting groups 70-85 Stereoselectivity, solvent choice
Coupling of units Mitsunobu or nucleophilic substitution K2CO3, DMF 50-65 Base strength, reaction time
Phosphorylation and acetic acid attachment Phosphorylation, hydrolysis POCl3, acid/base 40-55 pH control, reaction monitoring

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Addition: The vinyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Addition: Reagents such as hydrogen halides (HX) or halogens (X2) can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. The presence of amino and phosphoryl groups suggests that it could interact with biological molecules such as proteins and nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a potential candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials. Its multiple functional groups suggest that it could be used as a monomer or cross-linking agent in polymer synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The amino and phosphoryl groups suggest that it could interact with enzymes and receptors, potentially modulating their activity. The vinyl group could participate in covalent bonding with biological molecules, while the hydroxyl and oxo groups could participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogues with Modified Pyridine Substituents

Three closely related compounds from share the same tetrahydrofuran-phosphoryl-acetic acid backbone but differ in substituents on the tetrahydropyridine ring:

Compound Substituent (R) CAS Number Key Functional Groups InChIKey
Target Compound Vinyl (-CH₂CH₂) 117626-86-5 Phosphoryl, dihydroxy-tetrahydrofuran, vinyl PNLRSTAHHIOWSV-UHFFFAOYSA-N
((5-(5-Acetyl-6-amino-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)acetic acid Acetyl (-COCH₃) 117626-81-0 Phosphoryl, acetyl CGUBLWRILYMSQQ-IVZWLZJFSA-N
((5-(5-Ethynyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)acetic acid Ethynyl (-C≡CH) 117652-19-4 Phosphoryl, ethynyl, pyrimidinedione MSVGSFUOENBVNN-UHFFFAOYSA-N

Key Observations :

  • The acetyl group in the first analogue may increase hydrophobicity, while the ethynyl group in the second analogue could promote click chemistry applications .
  • Core Heterocycle : The ethynyl-substituted analogue replaces the tetrahydropyridine with a pyrimidinedione, altering hydrogen-bonding capacity and electronic properties .

Sulfonyl vs. Phosphoryl Acetic Acid Derivatives

The compound [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid (CAS: 1956307-77-9) shares a similar acetic acid backbone but differs critically:

  • Functional Group : A sulfonyl (-SO₂-) group replaces the phosphoryl (-PO₃H) group, increasing acidity and altering electrostatic interactions.
  • Heterocycle: The tetrahydropyrimidinone core (vs. tetrahydropyridine) introduces additional nitrogen atoms, modifying binding specificity .

Triazine-Based Analogues

describes Tri[6-(5’-fluoro-2’-triphenylphosphin-iminophenyl)-5-oxo-1,2,4-triazine-3’yl]trimercaptoacetic acid, which diverges significantly:

  • Core Structure : A 1,2,4-triazin-5-one replaces the tetrahydropyridine, introducing nitrogen-rich aromaticity.
  • Substituents : Fluorine and triphenylphosphine groups enhance electronegativity and steric bulk, likely impacting solubility and target engagement .

Pharmacopeial Amino Acid Derivatives

These highlight the importance of bicyclic systems and β-lactam rings in bioactivity, contrasting with the monocyclic, phosphorylated design of the target compound .

Implications for Research and Development

  • Material Science : Ethynyl-substituted derivatives (CAS: 117652-19-4) may serve as click chemistry intermediates for bioconjugation .

Biological Activity

The compound ((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid (CAS No. 117626-86-5) is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24N2O7P\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{7}\text{P}

This structure includes a tetrahydropyridine moiety and a phosphorylated acetic acid group, which may contribute to its biological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the furan and tetrahydropyridine rings may enhance the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The mechanism may involve modulation of NF-kB signaling pathways.

Antitumor Activity

There is emerging evidence that compounds related to this structure demonstrate antitumor activity. For instance, studies on phosphonated derivatives have shown inhibition of cancer cell proliferation in vitro. The exact mechanism may involve apoptosis induction and cell cycle arrest .

Study 1: Antioxidant Effects

A study investigated the antioxidant capabilities of various tetrahydropyridine derivatives. The results indicated that these compounds significantly reduced lipid peroxidation levels in human cell lines, suggesting potential protective effects against oxidative stress-related diseases .

Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, a related compound was administered to mice. Results showed a marked reduction in paw edema and decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may exert its effects by inhibiting inflammatory mediators .

Study 3: Antitumor Efficacy

A series of experiments assessed the cytotoxicity of related compounds against various cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, especially in breast and colon cancer cells. The study concluded that these compounds could be potential candidates for further development as anticancer agents .

Data Tables

Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX/LOX
AntitumorInduction of apoptosis

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